Enhanced Polymer Base Solubility via Increased Alcohol Acidity
The 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol monomer imparts a significantly more acidic alcohol group to derived polymers compared to non-fluorinated analogs. Its predicted pKa of 9.62±0.29 is ~6 orders of magnitude more acidic than a standard aliphatic alcohol like propan-2-ol (pKa ~16.5) [1]. This enhanced acidity, which is comparable to phenol (pKa ~10), is a fundamental driver for its selection in photoresist polymers, as it enables effective solubility switching in aqueous base developers upon deprotection in chemically amplified resist systems [2].
| Evidence Dimension | Alcohol Acidity (pKa) |
|---|---|
| Target Compound Data | 9.62 ± 0.29 (Predicted) |
| Comparator Or Baseline | Propan-2-ol (pKa ~16.5); Phenol (pKa ~10.0) |
| Quantified Difference | ~6 orders of magnitude more acidic than a typical aliphatic alcohol; similar to phenol. |
| Conditions | Predicted value; pKa of propan-2-ol and phenol are literature values for comparison [1]. |
Why This Matters
The increased acidity enables aqueous base development, a critical processing step in advanced semiconductor manufacturing that is not feasible with polymers derived from non-fluorinated allyl alcohols.
- [1] Evans, D. A. (2006). pKa Table. Chemistry 206: Advanced Organic Chemistry, Harvard University. View Source
- [2] Ito, H., Wallraff, G. M., Fender, N., Brock, P. J., Hinsberg, W. D., Mahorowala, A., ... & Allen, R. D. (2004). Hexafluoroisopropyl and trifluoromethyl carbinols in an acrylate platform for 157-nm chemically amplified resists. Advances in Resist Technology and Processing XXI, 5376, 24-34. View Source
